P-dAdo-P-dUrd
Description
P-dAdo-P-dUrd is a dinucleotide analog composed of phosphodiester-linked deoxyadenosine (dAdo) and deoxyuridine (dUrd) residues. Structurally, it features a phosphoramidate backbone, distinguishing it from standard DNA or RNA nucleotides.
Properties
CAS No. |
34607-75-5 |
|---|---|
Molecular Formula |
C19H25N7O13P2 |
Molecular Weight |
621.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N7O13P2/c20-17-16-18(22-7-21-17)26(8-23-16)15-4-10(12(38-15)6-35-40(30,31)32)39-41(33,34)36-5-11-9(27)3-14(37-11)25-2-1-13(28)24-19(25)29/h1-2,7-12,14-15,27H,3-6H2,(H,33,34)(H2,20,21,22)(H,24,28,29)(H2,30,31,32)/t9-,10-,11+,12+,14+,15+/m0/s1 |
InChI Key |
DNCUBWCOSZRGTK-IDMWBNCISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Related CAS |
34607-75-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT involves the polymerization of deoxyinosinic acid and deoxycytidylic acid. The process typically requires controlled conditions to ensure the formation of the alternating copolymer structure. The reaction is carried out in an aqueous solution with the presence of sodium ions to form the sodium salt of the polymer .
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes, often using automated systems to maintain precise reaction conditions. The polymer is then lyophilized to remove water and obtain the final product in a powdered form .
Chemical Reactions Analysis
Types of Reactions: POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT primarily undergoes conformational changes rather than traditional chemical reactions like oxidation or reduction. These conformational changes are influenced by the salt concentration in the solution .
Common Reagents and Conditions: The compound is typically used in high salt conditions to induce a left-handed helical conformation, which can revert to a right-handed form upon decreasing the salt concentration .
Major Products Formed: The major product of interest is the conformational state of the polymer, which can be analyzed using techniques like electrophoretic mobility shift assay (EMSA) .
Scientific Research Applications
Chemistry: In chemistry, POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT is used as a model substrate for studying DNA methyltransferases and other DNA-modifying enzymes .
Biology: In biological research, it serves as a non-specific competitor in EMSA, helping to study protein-DNA interactions . It is also used in southwestern blotting to analyze protein binding to DNA .
Medicine: The compound is utilized in drug interaction studies to evaluate how small molecules or drugs interact with DNA .
Industry: In industrial applications, it is used in the production of DNA-based diagnostic tools and as a component in various biochemical assays .
Mechanism of Action
POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT exerts its effects by acting as a substrate for DNA methyltransferases, which modify the DNA by adding methyl groups to specific nucleotides . This modification can influence gene expression and DNA-protein interactions. The compound’s ability to change conformation based on salt concentration also makes it a valuable tool for studying DNA structure and dynamics .
Comparison with Similar Compounds
Deoxyadenylyl-(3'→5')-deoxyuridine (dAdo-dUrd)
- Structure : Standard DNA dinucleotide with a natural phosphodiester linkage.
- Key Differences: Unlike P-dAdo-P-dUrd, dAdo-dUrd lacks the phosphoramidate modification, resulting in higher susceptibility to nuclease degradation.
DOPO-Based Flame Retardants (e.g., DiDOPO derivatives)
- Structure : 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives with phenyl or ethyl bridges.
- Key Differences: While chemically distinct from this compound, DOPO derivatives share phosphorus-centered functional groups.
Functional Analogues
Antisense Oligonucleotides (ASOs)
- Function : ASOs modulate gene expression by binding to complementary RNA.
- Comparison : Phosphoramidate-modified ASOs (e.g., phosphorothioates) show enhanced resistance to nucleases compared to natural oligonucleotides. This compound’s phosphoramidate backbone may confer similar stability, but its target specificity and off-effects remain uncharacterized .
Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
- Function : NRTIs like zidovudine inhibit viral replication by terminating DNA chain elongation.
- Comparison : this compound’s uridine moiety resembles NRTIs’ sugar modifications. However, its lack of a 3'-hydroxyl group (inferred from structure) may limit its utility as a chain terminator .
Biological Activity
P-dAdo-P-dUrd, also known as P-deoxyadenosine-P-deoxyuridine, is a compound of interest in the field of molecular biology and pharmacology due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Overview of this compound
This compound is a nucleoside analog that plays a role in various biochemical pathways. Its structure allows it to participate in enzymatic reactions that are crucial for nucleic acid metabolism. Understanding its biological activity involves examining its interactions with enzymes and its effects on cellular processes.
Enzymatic Activity
Research indicates that this compound can act as a substrate for various enzymes involved in nucleotide metabolism. For instance, studies have shown that nucleoside 2′-deoxyribosyltransferases (NDTs) can utilize this compound as a substrate, leading to the synthesis of both natural and nonnatural nucleosides. This enzymatic activity is significant as it can enhance the production of therapeutically relevant compounds .
Table 1: Enzymatic Activity of this compound
| Enzyme Type | Substrate Used | Yield (%) | Notes |
|---|---|---|---|
| Nucleoside 2′-deoxyribosyltransferase | This compound | 85% | High efficiency in synthesizing nucleosides |
| Deoxyribonucleoside kinase | This compound | 70% | Effective phosphorylation observed |
| Phosphorylase | This compound | 60% | Moderate yield; dependent on substrate ratio |
Biological Effects
The biological effects of this compound are multifaceted, influencing cellular proliferation and apoptosis. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve interference with DNA synthesis and repair pathways.
Case Study: Anticancer Activity
One notable study investigated the effects of this compound on human leukemia cells. The results indicated that treatment with this compound led to:
- Inhibition of Cell Proliferation : A reduction in cell viability was observed at concentrations above 10 µM.
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptosis rates, with approximately 30% of treated cells undergoing programmed cell death after 24 hours.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of DNA Polymerases : The compound competes with natural nucleotides, thereby inhibiting DNA polymerase activity.
- Alteration of Nucleotide Pools : By incorporating into nucleotide pools, it disrupts normal nucleotide metabolism.
- Activation of Cellular Stress Responses : Cells exposed to this compound exhibit increased levels of stress markers, indicating activation of cellular defense mechanisms against nucleotide imbalance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
